molecular formula C15H25Cl2N3O2 B13637957 1-(4-Boc-amino-phenyl)-piperazine

1-(4-Boc-amino-phenyl)-piperazine

Cat. No.: B13637957
M. Wt: 350.3 g/mol
InChI Key: YGFKHVZRQGHMFN-UHFFFAOYSA-N
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Description

1-(4-Boc-amino-phenyl)-piperazine is a chemical compound that features a piperazine ring substituted with a 4-Boc-amino-phenyl group The Boc group, which stands for tert-butoxycarbonyl, is commonly used in organic synthesis to protect amine groups during chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Boc-amino-phenyl)-piperazine typically involves the protection of the amine group on the phenyl ring with a Boc group, followed by the introduction of the piperazine ring. One common method involves the reaction of 4-aminophenyl with di-tert-butyl dicarbonate to form 4-Boc-amino-phenyl, which is then reacted with piperazine under suitable conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Boc-amino-phenyl)-piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to deprotected amines.

Scientific Research Applications

1-(4-Boc-amino-phenyl)-piperazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Boc-amino-phenyl)-piperazine depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc group can be removed under acidic conditions, revealing the active amine group, which can then participate in further reactions or interactions.

Comparison with Similar Compounds

    1-(4-Boc-amino-phenyl)-ethanol: This compound features a similar Boc-protected amine group but with an ethanol moiety instead of a piperazine ring.

    (4-Boc-amino-phenyl)boronic acid: This compound has a boronic acid group in place of the piperazine ring.

Uniqueness: 1-(4-Boc-amino-phenyl)-piperazine is unique due to the presence of both the Boc-protected amine group and the piperazine ring, which confer distinct chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and a valuable tool in various research applications.

Properties

Molecular Formula

C15H25Cl2N3O2

Molecular Weight

350.3 g/mol

IUPAC Name

tert-butyl N-(4-piperazin-1-ylphenyl)carbamate;dihydrochloride

InChI

InChI=1S/C15H23N3O2.2ClH/c1-15(2,3)20-14(19)17-12-4-6-13(7-5-12)18-10-8-16-9-11-18;;/h4-7,16H,8-11H2,1-3H3,(H,17,19);2*1H

InChI Key

YGFKHVZRQGHMFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)N2CCNCC2.Cl.Cl

Origin of Product

United States

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